Comparative Cellular Potency in Suppressing IL-17A Secretion from Human CD4+ T Cells
RORγt Inverse agonist 3 inhibits IL-17A secretion from human CD4+ T cells with an EC50 of 150 nM [1]. This potency is distinct from other commonly used tool compounds. For instance, the clinical candidate GSK2981278 demonstrates significantly greater potency in a similar assay (IC50 = 3.2 nM), while the tool compound ARN-6039 shows slightly reduced potency (EC50 = 220 nM) . RORγt Inverse agonist 3 occupies a specific potency niche, providing an intermediate level of inhibition that may be desirable for certain dose-response studies or when potent clinical compounds are not suitable.
| Evidence Dimension | Inhibition of IL-17A secretion from human T cells |
|---|---|
| Target Compound Data | EC50 = 150 nM |
| Comparator Or Baseline | GSK2981278: IC50 = 3.2 nM; ARN-6039: EC50 = 220 nM |
| Quantified Difference | RORγt Inverse agonist 3 is ~47-fold less potent than GSK2981278 and ~1.5-fold more potent than ARN-6039 in similar T cell assays. |
| Conditions | Human CD4+ T cells under Th17-skewing conditions for RORγt Inverse agonist 3 and ARN-6039; Human peripheral T cells for GSK2981278. |
Why This Matters
This intermediate potency profile allows for a more nuanced experimental window, reducing the risk of complete pathway shutdown seen with picomolar-potent clinical candidates while still providing significant IL-17A suppression.
- [1] BindingDB BDBM50546030 (CHEMBL4745208). EC50: 150 nM for inhibition of IL-17A secretion in human CD4+ T cells. Retrieved 2026-04-23. View Source
